Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate
Description
Properties
CAS No. |
83803-48-9 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl 2-[(4-propan-2-ylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C24H23NO2/c1-18(2)21-14-12-19(13-15-21)16-25-23-11-7-6-10-22(23)24(26)27-17-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3 |
InChI Key |
GFUMSAICYRSUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzyl 2-Aminobenzoate
This intermediate is typically prepared by esterification of 2-aminobenzoic acid with benzyl alcohol or benzyl halides under basic or acidic catalysis. Common methods include:
Alternative esterification using benzyl alcohol and acid catalysts or coupling reagents
- Less common for this specific compound but feasible in principle.
Formation of the Imine (Schiff Base) Linkage
The key step is the condensation of benzyl 2-aminobenzoate with 4-(1-methylethyl)benzaldehyde to form the imine bond:
-
- Reactants: Benzyl 2-aminobenzoate + 4-(1-methylethyl)benzaldehyde
- Conditions: Typically carried out in anhydrous solvents such as ethanol, methanol, or dichloromethane under reflux or room temperature
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) may be used to accelerate the reaction
- Reaction time: Several hours to overnight
- Workup: Removal of water by azeotropic distillation or molecular sieves to drive equilibrium toward imine formation
- Purification: Recrystallization or chromatographic techniques
Yields: Generally high (80–95%) depending on reaction conditions and purity of starting materials.
Representative Synthetic Route Summary
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminobenzoic acid + Benzyl bromide + K2CO3 | DMF, 40 °C, 6 h | 89 | Esterification to benzyl 2-aminobenzoate |
| 2 | Benzyl 2-aminobenzoate + 4-(1-methylethyl)benzaldehyde | Ethanol, reflux, acid catalyst, 12 h | 85–95 | Imine formation (Schiff base) |
| 3 | Purification | Recrystallization or chromatography | — | To obtain pure this compound |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-Aminobenzoic acid, Benzyl bromide, 4-(1-methylethyl)benzaldehyde |
| Solvents | DMF (esterification), Ethanol or Methanol (imine formation) |
| Catalysts | Potassium carbonate (esterification), Acid catalyst (imine formation) |
| Temperature | 40 °C (esterification), Reflux (imine formation) |
| Reaction Time | 6–24 hours (esterification), 12–24 hours (imine formation) |
| Yield Range | 85–95% overall |
| Purification | Filtration, recrystallization, column chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoate Esters and Isopropyl Groups
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Functional Group Impact: The imine group in the target compound distinguishes it from carbamates (e.g., chlorpropham) and phosphorothioates (e.g., isofenphos). Imines are more hydrolytically unstable but offer reversible binding properties, useful in catalysis or drug delivery . Benzyl vs.
Substituent Effects :
- The 4-isopropylphenyl group in the target compound provides steric hindrance and electron-donating effects, which may stabilize the imine linkage or modulate receptor interactions. In contrast, chlorophenyl (chlorpropham) or methoxyphenyl groups (e.g., formoterol-related compounds) alter electronic and steric profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate?
- Methodology : The compound can be synthesized via a two-step process:
Schiff Base Formation : React 2-aminobenzoic acid with 4-isopropylbenzaldehyde in a polar solvent (e.g., ethanol) under reflux, catalyzed by acetic acid, to form the imine linkage.
Esterification : Couple the resulting Schiff base with benzyl alcohol using a carbodiimide reagent (e.g., DCC) and catalytic DMAP in anhydrous dichloromethane to form the benzyl ester .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography to avoid side products like unreacted aldehyde or hydrolyzed imine.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify imine proton (δ ~8.3–8.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and isopropyl methyl groups (δ ~1.2–1.4 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–160 ppm).
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s mesomorphic behavior in liquid crystal studies?
- Experimental Design :
- Synthesize analogs with varying alkyl/aryl groups (e.g., methyl, tert-butyl) and compare thermal transitions (DSC) and optical textures (polarized microscopy).
- Data Interpretation : The isopropyl group may reduce symmetry, increasing bent-core angles (e.g., 144° in similar compounds) and stabilizing smectic phases. Contradictions in phase behavior across studies may arise from purity or measurement protocols .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Side Reactions :
- Imine hydrolysis under acidic/moist conditions.
- Ester saponification in basic media.
- Mitigation Strategies :
- Use anhydrous solvents and inert atmospheres.
- Optimize reaction pH (e.g., mild acetic acid catalysis for Schiff base formation).
- Employ rapid purification (e.g., flash chromatography) to isolate the product before degradation .
Q. How can computational methods predict UV absorption properties for this compound?
- Methodology :
- Perform TD-DFT calculations to model electronic transitions and identify λₘₐₓ (e.g., ~300–350 nm for π→π* transitions in conjugated Schiff bases).
- Compare with experimental UV-Vis spectra in solvents of varying polarity to assess solvatochromic effects.
Q. How might this compound act as a ligand in coordination chemistry?
- Experimental Design :
- React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/THF and characterize complexes via:
- Single-crystal XRD : Determine geometry (e.g., square planar vs. tetrahedral).
- ESI-MS : Confirm metal-ligand stoichiometry.
- Functional Studies : Test catalytic activity (e.g., in oxidation reactions) or antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
